2-(4-ethylphenyl)-4-(3-fluoro-4-methoxybenzyl)-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide
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Description
2-(4-ethylphenyl)-4-(3-fluoro-4-methoxybenzyl)-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide is a useful research compound. Its molecular formula is C23H21FN2O4S and its molecular weight is 440.49. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Properties
The synthesis of derivatives related to 2H-1,2,4-benzothiadiazine dioxides, including the mentioned compound, involves reactions of 2-aminobenzenesulfonamide with various esters in the presence of sodium methoxide. These reactions lead to the formation of ethyl esters and amides, which are further processed through hydrolysis, amination, and hydrazinolysis to study their properties and potential applications (Chernykh, Gridasov, & Petyunin, 1976).
Anticancer Activities
The anticancer activities of benzothiadiazine derivatives have been extensively studied. Compounds based on benzothiadiazine scaffolds, including derivatives similar to the compound , have shown moderate to good inhibitory activity against various cancer cell lines, such as lung, ovary, prostate, breast, and colon cancers. These studies suggest that the modifications in the benzothiadiazine structure can influence their ability to inhibit cancer cell growth, with some derivatives demonstrating potent activity and the potential for further development as anticancer agents (Kamal et al., 2011).
Mechanism of Action in Antitumor Properties
Research on novel 2-(4-aminophenyl)benzothiazoles has revealed their selective and potent antitumor properties, both in vitro and in vivo. The mechanism of action involves the induction and biotransformation by cytochrome P450 1A1, leading to active metabolites. Modifications in the benzothiadiazole structure, such as isosteric replacement and amino acid conjugation, have been explored to enhance drug efficacy and overcome limitations posed by lipophilicity, suggesting a potential pathway for clinical evaluation of these compounds (Bradshaw et al., 2002).
Properties
IUPAC Name |
2-(4-ethylphenyl)-4-[(3-fluoro-4-methoxyphenyl)methyl]-1,1-dioxo-1λ6,2,4-benzothiadiazin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21FN2O4S/c1-3-16-8-11-18(12-9-16)26-23(27)25(15-17-10-13-21(30-2)19(24)14-17)20-6-4-5-7-22(20)31(26,28)29/h4-14H,3,15H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ICJRHCRJAMYUAZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)N2C(=O)N(C3=CC=CC=C3S2(=O)=O)CC4=CC(=C(C=C4)OC)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21FN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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